REACTION_CXSMILES
|
[Si:1]([O:8][CH:9]1[CH2:12][CH:11]([OH:13])[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Si:1]([O:8][CH:9]1[CH2:12][C:11](=[O:13])[CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC(C1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT in 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrated was purified by ISCO (5% EtOAc/Hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |